molecular formula C11H12S2 B14447987 Spiro[1,3-benzodithiole-2,1'-cyclopentane] CAS No. 78309-08-7

Spiro[1,3-benzodithiole-2,1'-cyclopentane]

Cat. No.: B14447987
CAS No.: 78309-08-7
M. Wt: 208.3 g/mol
InChI Key: BAOSTKCQPSRNQU-UHFFFAOYSA-N
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Description

Spiro[1,3-benzodithiole-2,1’-cyclopentane] is a spirocyclic compound characterized by a unique structure where a benzodithiole ring is fused to a cyclopentane ring through a single spiro carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[1,3-benzodithiole-2,1’-cyclopentane] typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cycloaddition reaction, where a 1,3-dipolar cycloaddition is employed to form the spirocyclic structure. This reaction often involves the use of cyclic 1,3-diketones and sulfur-containing reagents .

Industrial Production Methods

Industrial production of spirocyclic compounds like spiro[1,3-benzodithiole-2,1’-cyclopentane] may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Spiro[1,3-benzodithiole-2,1’-cyclopentane] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced forms of the compound .

Scientific Research Applications

Spiro[1,3-benzodithiole-2,1’-cyclopentane] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of spiro[1,3-benzodithiole-2,1’-cyclopentane] involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to interact with enzymes and receptors in a manner that can modulate their activity. For example, it may inhibit certain enzymes by binding to their active sites or alter receptor function by interacting with binding domains .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[1,3-benzodithiole-2,1’-cyclopentane] is unique due to its benzodithiole ring, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability profiles .

Properties

CAS No.

78309-08-7

Molecular Formula

C11H12S2

Molecular Weight

208.3 g/mol

IUPAC Name

spiro[1,3-benzodithiole-2,1'-cyclopentane]

InChI

InChI=1S/C11H12S2/c1-2-6-10-9(5-1)12-11(13-10)7-3-4-8-11/h1-2,5-6H,3-4,7-8H2

InChI Key

BAOSTKCQPSRNQU-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)SC3=CC=CC=C3S2

Origin of Product

United States

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